molecular formula C8H9NO3 B3135547 Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 401792-80-1

Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No. B3135547
CAS RN: 401792-80-1
M. Wt: 167.16 g/mol
InChI Key: JZIVOGKAXQEQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate” is a compound with the CAS Number: 30062-34-1 . It has a molecular weight of 153.14 . The IUPAC name for this compound is methyl 6-oxo-1,6-dihydro-2-pyridinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate” is 1S/C7H7NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h2-4H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

“Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate” has a boiling point of 367.6±42.0C at 760 mmHg and a melting point of 109-110C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Novel Compounds : Research has focused on the synthesis of new compounds using Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate. For instance, Maryasov et al. (2021) synthesized a series of new methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide (Maryasov et al., 2021). Additionally, Kumar et al. (2013) efficiently synthesized a variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates in a one-pot reaction (Kumar et al., 2013).

Biological Applications

  • Antimicrobial and Antifungal Agents : El-Sehrawi et al. (2015) synthesized and evaluated novel derivatives of 6-oxo-pyridine-3-carboxamide as antibacterial and antifungal agents. Their study highlighted the broad-spectrum antibacterial activity of certain compounds (El-Sehrawi et al., 2015).

Chemical Process Development

  • Process Improvement in Manufacture : Bell et al. (2012) worked on the mechanism of formation of impurities in the synthetic route towards key intermediates related to this compound, leading to significant process improvements in terms of yield and purity (Bell et al., 2012).

Structural and Mechanistic Studies

  • Crystallographic and Quantum-Chemical Studies : Orsini et al. (1990) reported on the structural characterization and quantum chemical analysis of compounds similar to this compound to study their structure-activity relationship (Orsini et al., 1990).

Safety and Hazards

The compound “Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate” has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

methyl 5-methyl-6-oxo-1H-pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(8(11)12-2)9-7(5)10/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIVOGKAXQEQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(NC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.